3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid 3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20141138
InChI: InChI=1S/C10H6F3NO3/c11-10(12,13)4-1-2-5-6(3-4)17-8(7(5)14)9(15)16/h1-3H,14H2,(H,15,16)
SMILES:
Molecular Formula: C10H6F3NO3
Molecular Weight: 245.15 g/mol

3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid

CAS No.:

Cat. No.: VC20141138

Molecular Formula: C10H6F3NO3

Molecular Weight: 245.15 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid -

Specification

Molecular Formula C10H6F3NO3
Molecular Weight 245.15 g/mol
IUPAC Name 3-amino-6-(trifluoromethyl)-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C10H6F3NO3/c11-10(12,13)4-1-2-5-6(3-4)17-8(7(5)14)9(15)16/h1-3H,14H2,(H,15,16)
Standard InChI Key JUVFNTTZWRLCPM-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C(F)(F)F)OC(=C2N)C(=O)O

Introduction

3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid is a chemical compound belonging to the benzofuran family. It is characterized by a fused benzene and furan ring structure, with an amino group and a trifluoromethyl group attached to the benzofuran core. The molecular formula of this compound is C10H6F3NO3, and its molecular weight is approximately 245.15 g/mol .

Synthesis and Preparation

The synthesis of 3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid typically involves multi-step reactions. While specific synthesis methods for this compound are not widely detailed in the literature, benzofuran derivatives are often synthesized using strategies such as the reaction of 2-hydroxybenzonitriles with 2-bromoacetophenones in the presence of bases like cesium carbonate (Cs2CO3) in dimethylformamide (DMF) . This method allows for rapid room-temperature synthesis of benzofuran derivatives.

Biological and Chemical Applications

Compounds with similar structures to 3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid often exhibit interesting pharmacological properties. The presence of both an amino group and a trifluoromethyl group suggests potential activity against various biological targets, including enzymes and receptors involved in metabolic processes. Studies on related compounds indicate potential anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
3-Amino-6-bromobenzofuran-2-carboxylic acidContains bromine instead of trifluoromethyl; may exhibit different reactivity and biological activity.
3-Amino-6-fluorobenzofuran-2-carboxylic acidContains a fluorine atom; potentially less lipophilic than trifluoromethyl derivatives.
3-Amino-6-methoxybenzofuran-2-carboxylic acidContains a methoxy group; likely to have different solubility and electronic properties.

The trifluoromethyl group in 3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid significantly alters its chemical behavior and potential applications compared to these similar compounds.

Research Findings and Future Directions

Research on the biological activity of 3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid is limited, but interaction studies involving this compound are essential to understand its potential biological effects. The trifluoromethyl group can influence binding affinities to biological targets, potentially enhancing efficacy or selectivity. Investigations into its interactions with enzymes or receptors could reveal insights into its mechanism of action.

Given the potential pharmacological properties of benzofuran derivatives, further studies on 3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic acid could lead to the development of new therapeutic agents. The compound's unique structure makes it an interesting candidate for drug discovery efforts, particularly in areas such as anti-inflammatory and anticancer research.

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